

Technical Guide: Spectroscopic Analysis of 6-Chlorobenzofuran-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Chlorobenzofuran-2-carboxylic acid

Cat. No.: B154838

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, IR, MS) for **6-Chlorobenzofuran-2-carboxylic acid** did not yield specific results for this particular isomer. The data presented in this document is therefore predicted based on the known spectral characteristics of the parent compound, benzofuran-2-carboxylic acid, and other closely related substituted benzofuran derivatives, as well as established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Chlorobenzofuran-2-carboxylic acid**. These predictions are intended to serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **6-Chlorobenzofuran-2-carboxylic acid**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~13.0	Broad Singlet	1H	-COOH
~7.80	Doublet (d)	1H	H-7
~7.75	Doublet (d)	1H	H-4
~7.60	Singlet	1H	H-3
~7.45	Doublet of Doublets (dd)	1H	H-5

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for **6-Chlorobenzofuran-2-carboxylic acid**

Chemical Shift (δ , ppm)	Carbon Assignment
~162.0	C=O
~155.0	C-7a
~148.0	C-2
~132.0	C-6
~128.0	C-3a
~125.0	C-5
~122.0	C-4
~115.0	C-3
~113.0	C-7

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **6-Chlorobenzofuran-2-carboxylic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~1710	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium-Strong	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch (Carboxylic acid)
~1250	Medium	C-O-C stretch (Furan ring)
~850	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **6-Chlorobenzofuran-2-carboxylic acid**

m/z	Relative Intensity (%)	Assignment
196/198	~100 / ~33	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
179/181	Moderate	[M-OH] ⁺
151/153	Moderate	[M-COOH] ⁺
123	Moderate	[M-COOH-CO] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as **6-Chlorobenzofuran-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition:
 - The NMR spectra can be recorded on a 400 or 500 MHz spectrometer.
 - For 1H NMR, the spectral width is typically set to 16 ppm, with an acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.
 - For ^{13}C NMR, a wider spectral width of around 220 ppm is used. Due to the lower natural abundance of ^{13}C , a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Record the spectrum over a range of 4000 to 400 cm^{-1} .
 - A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

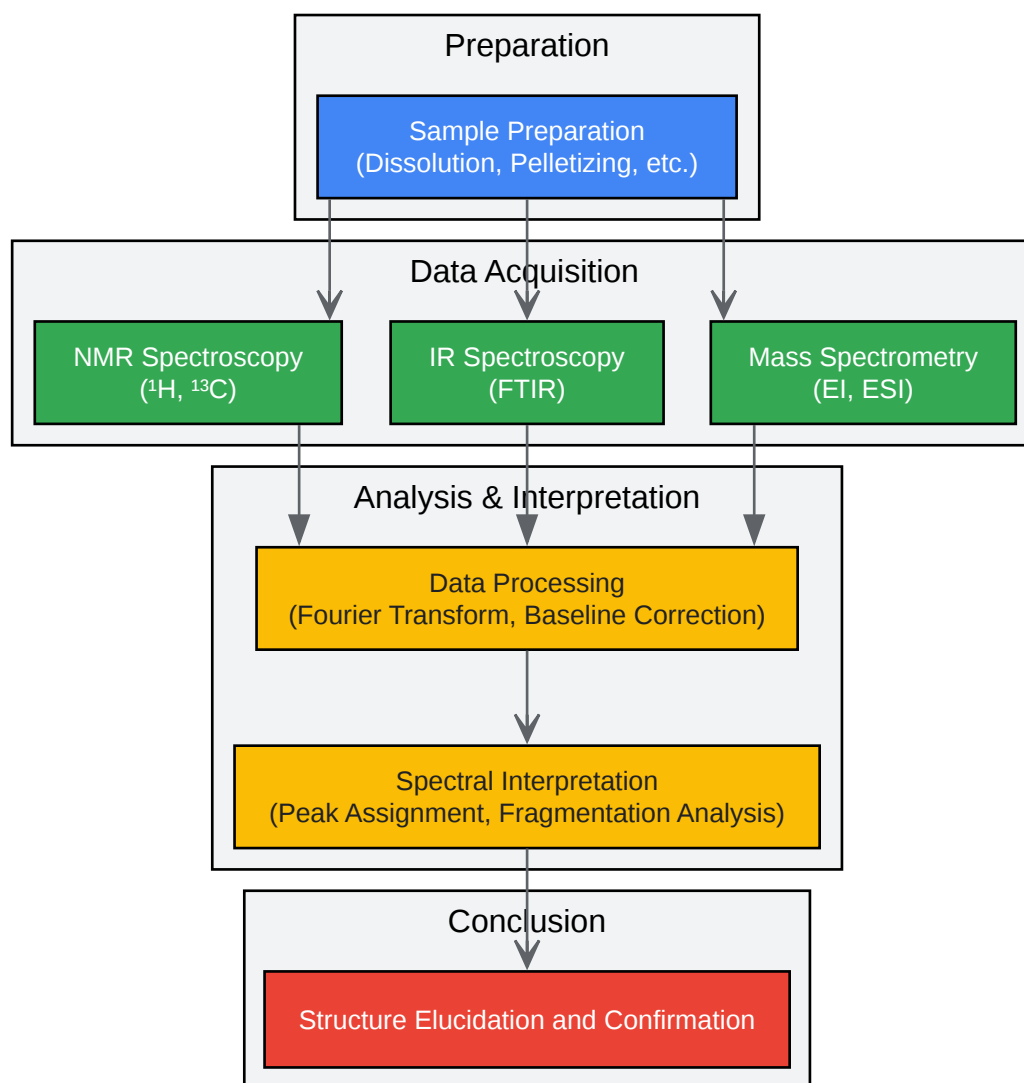
Mass Spectrometry (MS)

- Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - The mass spectrum can be obtained using a mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source.
 - For ESI, the sample solution is infused into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. The analysis can be performed in either positive or negative ion mode.
 - For EI, a small amount of the solid sample is introduced directly into the ion source.
 - The data is typically collected over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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